molecular formula C7H10O3 B1436391 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2169582-80-1

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B1436391
CAS No.: 2169582-80-1
M. Wt: 142.15 g/mol
InChI Key: GQRHKAYBOYJXEJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopropane derivatives and epoxides.

    Reaction Conditions: The key step involves the formation of the oxirane ring, which can be achieved through epoxidation reactions using peracids or other oxidizing agents.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6-2-7(3-6,4-10-6)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHKAYBOYJXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169582-80-1
Record name 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 2
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 3
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 4
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 6
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

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